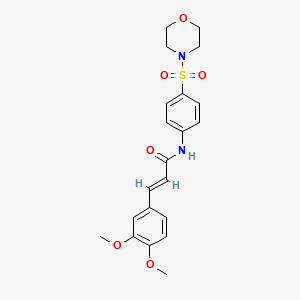![molecular formula C18H18N6O4 B2530439 2-[6-(4-Methoxyphenyl)-4,7-dimethyl-1,3-dioxopurino[7,8-a]imidazol-2-yl]acetamide CAS No. 887868-20-4](/img/structure/B2530439.png)
2-[6-(4-Methoxyphenyl)-4,7-dimethyl-1,3-dioxopurino[7,8-a]imidazol-2-yl]acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound 2-[6-(4-Methoxyphenyl)-4,7-dimethyl-1,3-dioxopurino[7,8-a]imidazol-2-yl]acetamide is a derivative of imidazopyridine and purine-thioacetamide. It is related to a class of compounds that have been synthesized for potential use in medical imaging, specifically as PET tracers for imaging of nucleotide pyrophosphatase/phosphodiesterase 1 (NPP1) . Although the provided papers do not directly discuss this specific compound, they do provide insight into similar compounds and their potential applications.
Synthesis Analysis
The synthesis of related carbon-11-labeled imidazopyridine- and purine-thioacetamide derivatives has been described . These compounds were synthesized by O-[(11)C]methylation of their corresponding precursors with [(11)C]CH3OTf under basic conditions and isolated by a simplified solid-phase extraction method. The synthesis yielded high radiochemical purity and specific activity, indicating that a similar approach could potentially be applied to the synthesis of this compound.
Molecular Structure Analysis
The molecular structure of compounds similar to this compound includes a purine base as part of the core structure, which is important for interaction with biological targets such as NPP1 . The presence of a methoxy group and the acetamide moiety are likely to influence the compound's solubility and ability to cross biological membranes.
Chemical Reactions Analysis
While the provided papers do not detail chemical reactions specific to this compound, they do mention the use of O-[(11)C]methylation for the synthesis of related compounds . This reaction is crucial for incorporating the carbon-11 isotope, which is necessary for PET imaging.
Physical and Chemical Properties Analysis
The physical and chemical properties of this compound can be inferred from related compounds. For instance, the radiochemical purity and specific activity of the synthesized compounds are indicative of their suitability for PET imaging . The solubility, stability, and binding affinity to NPP1 would be critical factors determining the compound's effectiveness as a tracer.
Applications De Recherche Scientifique
Chloroacetamide Herbicides and Environmental Impact
Research into chloroacetamide herbicides, such as acetochlor and alachlor, has focused on their metabolism, environmental fate, and potential carcinogenicity. Studies have detailed how these compounds are metabolized by liver microsomes in humans and rats, highlighting concerns about their impact on human health and the environment (Coleman et al., 2000).
Imidazole Derivatives and Pharmacological Properties
Imidazole derivatives have been synthesized and evaluated for their pharmacological properties, including anticonvulsant activity. For example, omega-(1H-imidazol-1-yl)-N-phenylalkanoic acid amide derivatives have shown potential as anticonvulsant agents (Aktürk et al., 2002).
Antioxidant Screening of Acetamide Compounds
A series of 2-(diaryl methanone)-N-(4-oxo-2-phenyl-thiazolidin-3-yl)-acetamides were synthesized and evaluated for their xanthine oxidase inhibition and antioxidant properties. Some compounds demonstrated potent XO inhibition and antioxidant properties, suggesting potential therapeutic applications (Ranganatha et al., 2014).
Novel Syntheses and Reactivity Studies
Research into the synthesis and reactivity of novel imidazole derivatives, such as 1-(4-methoxyphenyl)-4,5-dimethyl-1H-imidazole-2-yl acetate and its bromophenyl counterpart, provides insights into their spectroscopic characterization and potential reactivity. These studies can guide the development of new compounds with specific properties (Hossain et al., 2018).
Mécanisme D'action
The compound contains an imidazole ring, which is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . Imidazole derivatives show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .
The compound also contains a purine moiety, which is a heterocyclic aromatic organic compound that consists of a pyrimidine ring fused to an imidazole ring . Purines are biologically significant and form part of many biomolecules, including DNA and RNA.
The compound also contains a methoxyphenyl group, which is a phenyl ring with a methoxy group attached to it . Methoxyphenyl groups are often found in compounds with biological activity, including some drugs .
Orientations Futures
Propriétés
IUPAC Name |
2-[6-(4-methoxyphenyl)-4,7-dimethyl-1,3-dioxopurino[7,8-a]imidazol-2-yl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N6O4/c1-10-8-22-14-15(21(2)18(27)23(16(14)26)9-13(19)25)20-17(22)24(10)11-4-6-12(28-3)7-5-11/h4-8H,9H2,1-3H3,(H2,19,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZAZJYIWMXCVXEO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN2C3=C(N=C2N1C4=CC=C(C=C4)OC)N(C(=O)N(C3=O)CC(=O)N)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N6O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




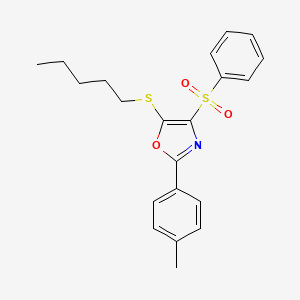
![1-Phenyl-3-[3-(pyrrolidinylsulfonyl)phenyl]pyrazole-4-carbaldehyde](/img/structure/B2530363.png)

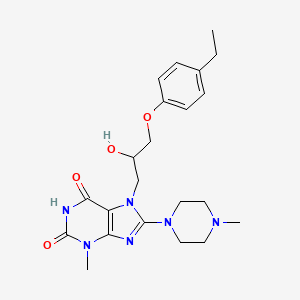
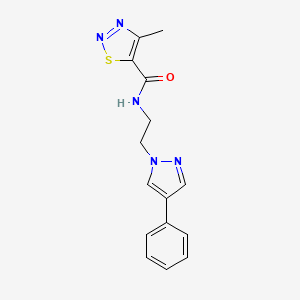
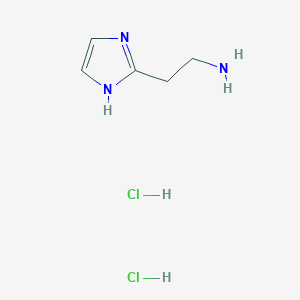
![(1R,5S)-8-azabicyclo[3.2.1]oct-2-en-8-yl(4-(tert-butyl)phenyl)methanone](/img/structure/B2530372.png)
![2-((6,8-dimethyl-5,7-dioxo-2-(o-tolyl)-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)-N-(furan-2-ylmethyl)acetamide](/img/structure/B2530374.png)

![N-methyl-2-[1-(2-oxo-2-pyrrolidin-1-ylethyl)indol-3-yl]sulfonylacetamide](/img/structure/B2530378.png)
